METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Description

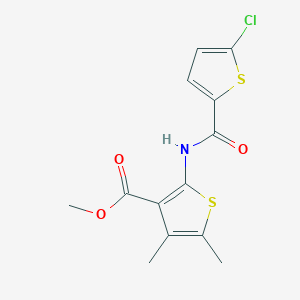

METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic thiophene-based derivative characterized by a bis-thiophene scaffold linked via an amide bond. The compound features a 5-chlorothiophene-2-amido substituent at position 2 of the central 4,5-dimethylthiophene ring, with a methyl ester group at position 2. Such structural motifs are common in medicinal chemistry due to thiophene’s electron-rich aromatic system, which enhances interactions with biological targets .

Properties

IUPAC Name |

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c1-6-7(2)19-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALSFACMUSIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by the formation of the amide bond through a reaction with an appropriate amine. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Stability and Reactivity

-

Hydrolysis : The methyl ester undergoes saponification in basic conditions (e.g., NaOH/ethanol) to yield the corresponding carboxylic acid .

. -

Thermal Stability : Decomposition observed above 200°C, with release of CO and CO₂ .

Functional Group Transformations

Spectroscopic Characterization

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve amidation yields (≥80%) compared to non-polar solvents .

-

Temperature : Amide coupling proceeds efficiently at 20–100°C; higher temperatures accelerate side reactions (e.g., ester hydrolysis) .

Key Challenges and Solutions

Scientific Research Applications

METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () and Methyl 5-amino-1-benzothiophene-2-carboxylate ().

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The chlorine atom in the target compound may enhance electrophilicity and binding affinity compared to the cyano group in the ethyl ester analog . Chlorine’s electron-withdrawing nature could also influence metabolic stability. The benzothiophene system in ’s compound introduces a fused aromatic ring, altering electronic properties and solubility compared to the bis-thiophene scaffold of the target .

Ester Group Impact :

- The methyl ester in the target compound may confer higher metabolic resistance compared to the ethyl ester in ’s analog, as smaller ester groups are typically less prone to hydrolysis .

Research Implications and Limitations

- Structural Optimization : The target compound’s chlorine substituent and methyl ester position it as a candidate for further pharmacological screening, particularly in inflammation or oxidative stress models.

- Data Gaps: No direct solubility, toxicity, or mechanistic data are available for the target compound. Comparisons rely on inferences from structural analogs.

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s derivatives, involving amide coupling and esterification steps .

Biological Activity

Methyl 2-(5-chlorothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on existing research.

Structure

The compound features a thiophene core with various functional groups that contribute to its biological activity. The presence of chlorine and methyl groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Cyclization reactions are used to form the thiophene structure.

- Introduction of Functional Groups : Various functional groups are introduced through substitution reactions.

- Final Assembly : Coupling of intermediates under controlled conditions to yield the final product.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

- Cytokine Modulation : The compound can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, indicating anti-inflammatory properties .

In Vitro Studies

Research indicates that this compound has significant anti-inflammatory effects. For instance:

- Inhibitory concentrations (IC50) for COX and LOX enzymes have been reported as low as 29.2 µM, demonstrating potent anti-inflammatory potential .

- In vivo studies have shown that administration at doses such as 20 mg/kg can effectively reduce inflammation markers .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly inhibited mast cell degranulation and reduced pro-inflammatory cytokines in animal models, suggesting its potential for treating inflammatory diseases .

- Cancer Research : Preliminary studies have indicated that thiophene derivatives may exhibit antiproliferative effects against cancer cell lines, although specific data on this compound is limited .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 29.2 | Anti-inflammatory | Effective against COX/LOX |

| Compound X | 6.0 | Anti-inflammatory | Hydroxyl/methoxy groups enhance activity |

| Compound Y | 6.6 | Anti-inflammatory | Similar structural features |

Q & A

Q. What are the established synthetic routes for METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE?

A common approach involves multi-step reactions starting with cyanoacetylation of a thiophene precursor, followed by Knoevenagel condensation to introduce substituents. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can undergo cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate with an active methylene group. This intermediate reacts with substituted benzaldehydes via Knoevenagel condensation under toluene with piperidine/acetic acid catalysis, yielding target compounds in 72–94% yields after recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

IR spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹). ¹H NMR confirms substituent integration (e.g., methyl protons at δ 2.1–2.5 ppm, aromatic protons from thiophene/benzaldehyde derivatives). Mass spectrometry provides molecular ion peaks and fragmentation patterns to validate the molecular formula (e.g., C₁₄H₁₃ClN₂O₃S₂ for the title compound) .

Q. What in vitro assays are used to screen biological activity for such thiophene derivatives?

Standard protocols include:

- Antioxidant assays : DPPH radical scavenging, FRAP (ferric reducing ability), and superoxide dismutase (SOD) mimicry .

- Anti-inflammatory assays : Protein denaturation inhibition (e.g., bovine serum albumin) and lipoxygenase (LOX) inhibition .

Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for comparative analysis.

Advanced Research Questions

Q. How can contradictory results between antioxidant and anti-inflammatory activities be resolved?

Contradictions may arise from differing mechanisms (e.g., radical scavenging vs. enzyme inhibition) or assay-specific interference. To address this:

- Perform mechanistic studies : Use molecular docking to predict binding affinities for LOX or cyclooxygenase (COX) enzymes.

- Conduct in vivo validation : Compare carrageenan-induced paw edema models (anti-inflammatory) with lipid peroxidation assays in rodent liver homogenates (antioxidant) .

- Control for solvent effects (e.g., DMSO interference in radical scavenging assays).

Q. What strategies optimize the synthesis yield and purity of this compound?

- Reaction optimization : Test alternative catalysts (e.g., DBU instead of piperidine) for Knoevenagel condensation.

- Purification refinement : Use gradient recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Real-time monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions.

Q. How to design experiments assessing environmental fate and ecotoxicity?

Adopt a tiered framework inspired by environmental chemistry research:

- Abiotic transformations : Study hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic degradation : Use soil microcosms to assess microbial metabolism.

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and genotoxicity via Ames assay .

Q. What computational methods predict the compound’s reactivity and bioactivity?

- DFT calculations : Analyze electron density maps (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

- Molecular dynamics simulations : Simulate membrane permeability for bioavailability predictions.

Methodological Guidance

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Structure-activity relationship (SAR) theory : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating CH₃) to correlate with bioactivity .

- Free radical theory of aging : Link antioxidant efficacy to oxidative stress models in aging or neurodegenerative disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.